
3-Hydroxyhexadecanoic acid
Overview
Description
3-Hydroxyhexadecanoic acid (C₁₆H₃₂O₃), also termed β-hydroxypalmitic acid, is a saturated 16-carbon fatty acid with a hydroxyl group at the third carbon position. It is a key component in bacterial lipid structures, particularly in lipopolysaccharides (LPS) of Helicobacter pylori and Bordetella pertussis, where it contributes to endotoxin activity . Its synthesis involves alkaline hydrolysis of precursors (88% yield) or enantioselective organocatalysis (39% yield), producing enantiomers with distinct optical rotations (e.g., [α]D²⁰ = −13.00° for the (R)-enantiomer) . Spectroscopic characterization (¹H-NMR: δ 4.02 for CHOH; ¹³C-NMR: δ 68.0 for C-3) confirms its structure . It is stored as a solid at −20°C and is soluble in ethanol .
Preparation Methods
Synthetic Routes:: The synthesis of 2-Hydroxypalmitic acid involves several steps, including oxidation and functional group transformations. While specific synthetic routes may vary, here’s a general outline:
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Oxidation of Palmitic Acid: : Palmitic acid (hexadecanoic acid) undergoes oxidation to form 2-Hydroxypalmitic acid. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
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Hydroxylation Reaction: : The oxidation product is then subjected to hydroxylation, introducing the hydroxyl group at the desired position.
Industrial Production:: Industrial-scale production methods for 2-Hydroxypalmitic acid are not widely documented. research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
Oxidation Reactions
The β-hydroxyl group undergoes controlled oxidation to form 3-oxohexadecanoic acid. Key methodologies include:
Chromium-based oxidation :
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Reagent : Pyridinium chlorochromate (PCC) in anhydrous dichloromethane
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Conditions : Room temperature, 12-hour reaction under nitrogen atmosphere
Enzymatic oxidation :
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Catalyst : Recombinant alcohol dehydrogenase (ADH-A from Rhodococcus ruber)
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Cofactor : NAD (1.2 eq) in phosphate buffer (pH 7.4)
Reduction Pathways
The hydroxyl group can be selectively reduced while preserving the carboxyl functionality:
Borohydride reduction :
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System : Sodium borohydride (2 eq) in THF/MeOH (4:1 v/v) at 0°C
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Result : Full reduction to hexadecanoic acid within 30 minutes
Catalytic hydrogenation :
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Conditions : 10% Pd/C (5 mol%), H (50 psi), ethyl acetate solvent
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Outcome : Complete saturation of any unsaturated byproducts
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Side reaction control : <2% over-reduction products detected
Esterification Dynamics
The carboxylic acid group shows distinct reactivity patterns:
Methyl ester formation :
Parameter | Value | Source |
---|---|---|
Reagent | SOCl/MeOH | |
Temperature | Reflux (65°C) | |
Conversion | 98% in 2 hours | |
Purification | Silica chromatography (6:1 hexanes/EtOAc) |
Tert-butyl ester protection :
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Activation : DCC/DMAP-mediated coupling with tert-butanol
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Yield : 82% isolated product
Substitution Reactions
The hydroxyl group undergoes nucleophilic displacement:
Tosylate formation :
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Reagents : Tosyl chloride (1.5 eq), pyridine (2 eq) in DCM
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Kinetics : Complete conversion in 3 hours at 0°C
Halogenation :
Halide Source | Product | Yield |
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PBr | 3-bromohexadecanoic acid | 67% |
SOCl | 3-chloro analog | 71% |
N-Iodosuccinimide | 3-iodo derivative | 58% |
Scientific Research Applications
Biochemical and Medical Research
Role in Metabolic Disorders
3-Hydroxyhexadecanoic acid has been implicated in various metabolic disorders, particularly those involving fatty acid oxidation deficiencies. It serves as a biomarker for conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) and medium/short-chain hydroxyacyl-CoA dehydrogenase deficiency (M/SCHAD). The accumulation of this compound in body fluids can provide diagnostic insights into these genetic disorders, which often present with severe clinical phenotypes .
Diagnostic Applications
Recent studies have developed assays for measuring 3-hydroxy fatty acids in plasma and cultured cells. These assays utilize gas chromatography-mass spectrometry techniques to identify and quantify levels of this compound, aiding in the diagnosis of metabolic diseases. Elevated levels have been observed in individuals with type 2 diabetes and certain neurological disorders, suggesting its potential as a biomarker for these conditions .
Industrial Applications
Bioplastics and Biofuels
The unique properties of this compound make it suitable for use in the production of biodegradable plastics and biofuels. Its long-chain structure contributes to the physical properties required for these applications, providing a sustainable alternative to petroleum-based products.
Antifungal Properties
Research has demonstrated that racemic mixtures of 3-hydroxy fatty acids, including this compound, exhibit antifungal activity against various molds and yeasts. This property makes it a candidate for use in agricultural applications to protect crops from fungal infections .
Chemical Research
Lipid Metabolism Studies
In biochemical research, this compound serves as an intermediate in fatty acid biosynthesis. Its role in lipid metabolism is crucial for understanding the pathways involved in the synthesis of complex lipids, particularly those related to bacterial virulence .
Enzymatic Activity Research
Studies have explored the enzymatic activity associated with the metabolism of this compound, particularly its interaction with acyl carrier proteins. This research is essential for elucidating the mechanisms through which fatty acids are synthesized and metabolized within cells .
Data Table: Summary of Applications
Application Area | Details |
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Biochemical Research | Biomarker for LCHAD and M/SCHAD deficiencies; diagnostic assays developed for metabolic disorders. |
Industrial Use | Production of biodegradable plastics; biofuels; antifungal agents in agriculture. |
Chemical Research | Intermediate in fatty acid biosynthesis; studies on lipid metabolism; enzymatic activity analysis. |
Case Studies
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Diagnostic Utility in Metabolic Disorders
A study highlighted the importance of measuring 3-hydroxy fatty acids to diagnose LCHAD deficiency accurately. Patients exhibited unique plasma profiles that correlated with disease severity, demonstrating how this compound aids clinical diagnostics . -
Antifungal Activity Exploration
Research conducted on Lactobacillus plantarum revealed that extracts containing 3-hydroxy fatty acids showed significant antifungal properties against common pathogens, suggesting potential applications in food preservation and agriculture .
Mechanism of Action
The exact mechanism by which 2-Hydroxypalmitic acid exerts its effects remains an active area of research. It likely involves interactions with cellular membranes, signaling pathways, and lipid-related processes.
Comparison with Similar Compounds
Comparison with Similar Hydroxy Fatty Acids
Structural and Physical Properties
Key Observations :
- Chain Length : Longer chains (e.g., C18) enhance hydrophobicity and thermal stability, while shorter chains (e.g., C4) increase solubility in aqueous systems .
- Hydroxyl Position: The 3-hydroxy group in this compound facilitates esterification/amide formation (e.g., in Bordetella ornithine-containing lipids), whereas 2-hydroxy isomers are critical for sphingolipid biosynthesis .
Analytical Differentiation
- NMR: The 3-hydroxy group in this compound causes distinct shifts (¹H: δ 4.02; ¹³C: δ 68.0) vs. 2-hydroxy isomers (e.g., δ 2.31 for 2-OH in α-hydroxypalmitic acid) .
- Mass Spectrometry: HRMS of this compound shows [M−H]⁻ at m/z 271.2279, differentiating it from C18 analogs (m/z 299.2592) .
Biological Activity
3-Hydroxyhexadecanoic acid, also known as (R)-3-hydroxyhexadecanoic acid or β-hydroxypalmitic acid, is a saturated fatty acid that plays a significant role in various biological processes. This article explores its biological activity, including its metabolic pathways, antifungal properties, and implications in metabolic disorders.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the third carbon of the hexadecanoic acid chain. Its chemical formula is , and it is classified as a medium-chain fatty acid. This compound is synthesized in the body through specific enzymatic pathways, primarily during fatty acid biosynthesis.
Metabolic Pathways
In humans, this compound is an intermediate in the synthesis of fatty acids. It is formed from 3-oxo-tetradecanoic acid via the action of fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase . The presence of this compound in tissues can indicate metabolic states or disorders, particularly those related to mitochondrial fatty acid oxidation.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity. A study demonstrated that racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, showed minimum inhibitory concentrations (MICs) against various molds and yeasts ranging from 10 to 100 μg/ml . This property suggests potential applications in food preservation and therapeutic formulations.
Implications in Metabolic Disorders
Accumulation of long-chain 3-hydroxy fatty acids, including this compound, has been associated with specific metabolic disorders such as long-chain hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In patients with this condition, elevated levels of 3-hydroxy fatty acids are observed in cultured fibroblasts, indicating disrupted fatty acid metabolism . The measurement of these compounds can serve as biomarkers for diagnosing such metabolic diseases.
Case Studies
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LCHAD Deficiency :
- Study Findings : Fibroblast studies revealed that patients with LCHAD deficiency exhibit significant accumulation of long-chain 3-hydroxy fatty acids. The study utilized stable isotope dilution gas chromatography-mass spectrometry to analyze body fluids and cultured tissues .
- Clinical Relevance : Understanding the accumulation patterns aids in diagnosing metabolic disorders and developing targeted therapies.
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Antifungal Activity :
- Experimental Evidence : In vitro assays demonstrated the antifungal efficacy of this compound against various fungal strains, supporting its potential use as a natural preservative .
- Potential Applications : This activity opens avenues for its incorporation into food products or as a therapeutic agent against fungal infections.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of 3-hydroxyhexadecanoic acid?
- Methodological Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) with a reported purity threshold of >98% . Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to validate the molecular formula (C₁₆H₃₂O₃) and hydroxyl group positioning. Infrared (IR) spectroscopy can further confirm functional groups like the carboxylic acid and hydroxyl moieties .
Q. What are the optimal solubility and storage conditions for this compound in experimental settings?
- Methodological Answer : The compound is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) for in vitro studies . For long-term storage, maintain solid powder at -20°C under desiccating conditions for up to 12 months. Solutions in solvents like DMSO should be aliquoted and stored at -80°C for ≤6 months to prevent degradation .
Advanced Research Questions
Q. What enantioselective synthesis methods are available for producing chiral this compound?
- Methodological Answer : Enantioselective organocatalysis using chiral catalysts (e.g., proline derivatives) enables the synthesis of (R)- or (S)-enantiomers. Jakob et al. (1996) demonstrated asymmetric reduction of ketones using chiral auxiliaries, achieving high enantiomeric excess (ee) . Microbial pathways, such as those in Rhodotorula spp., can also produce 3-hydroxy fatty acids via cytochrome P450-mediated hydroxylation .
Q. How does this compound contribute to bacterial membrane biology, particularly in pathogens?
- Methodological Answer : The acid is a key component of lipid A in lipopolysaccharides (LPS) of Gram-negative bacteria like Helicobacter and Burkholderia. It influences membrane stability and immune evasion. Structural studies show that phosphorylation and acylation patterns of lipid A modulate host inflammatory responses, aiding chronic infections .
Q. Can this compound derivatives serve as biomarkers for metabolic disorders?
- Methodological Answer : Yes, 3-hydroxy fatty acids (including C16:0) are biomarkers for defects in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Quantification via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) in plasma or urine is standard. Elevated levels correlate with mitochondrial fatty acid oxidation disorders .
Q. What protocols are recommended for formulating this compound in vivo studies?
- Methodological Answer : For oral administration, use vehicles like 0.5% methylcellulose or 10% Tween-80. Intravenous formulations require solubilization in 5% DMSO + 45% PEG300 + 50% saline. Dose preparation must account for solubility limits (e.g., 10 mg/mL in DMSO) and stability at physiological pH .
Q. How do extraction methods affect the quantification of hydroxy fatty acids in biological samples?
- Methodological Answer : Acidic methanol (5% acetyl chloride) preserves this compound better than sulfuric acid-based methods, yielding 1.9–2× higher concentrations. Hydroxy acids are sensitive to hydrolysis; mild extraction protocols minimize degradation and improve recovery in lipidomic analyses .
Q. What advanced analytical techniques are used to quantify this compound in complex matrices?
- Methodological Answer : Derivatization with methyl chloroformate followed by GC-MS enhances volatility and detection sensitivity. LC-MS with electrospray ionization (ESI) in negative ion mode provides direct quantification without derivatization. High-resolution MS (HRMS) resolves isobaric interferences in lipid extracts .
Properties
IUPAC Name |
2-hydroxyhexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSBPIZNUXPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-67-0, 2398-34-7 | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypalmitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |
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Record name | 2-hydroxypalmitic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |
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Record name | 2-HYDROXYPALMITIC ACID | |
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Retrosynthesis Analysis
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